H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2
Description
H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 is a synthetic heptapeptide with the sequence Tyr-D-Ala-Tic-Asp-Val-Val-Gly, where "Tic" refers to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound is designed to target the mu-opioid receptor (MOR), a key player in pain modulation and opioid pharmacology. Its structure incorporates a D-alanine residue, which enhances metabolic stability, and the Tic moiety, which may influence receptor binding specificity. Reported studies indicate that it exhibits an IC50 value of 156 nM for MOR binding, suggesting moderate affinity compared to other MOR-targeting ligands . While its exact therapeutic applications remain under investigation, it serves as a valuable tool for studying opioid receptor interactions and structure-activity relationships (SAR).
Properties
Molecular Formula |
C38H52N8O10 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(3S)-3-[[(3S)-2-[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H52N8O10/c1-19(2)31(36(54)41-17-29(40)48)45-37(55)32(20(3)4)44-34(52)27(16-30(49)50)43-35(53)28-15-23-8-6-7-9-24(23)18-46(28)38(56)21(5)42-33(51)26(39)14-22-10-12-25(47)13-11-22/h6-13,19-21,26-28,31-32,47H,14-18,39H2,1-5H3,(H2,40,48)(H,41,54)(H,42,51)(H,43,53)(H,44,52)(H,45,55)(H,49,50)/t21-,26+,27+,28+,31+,32+/m1/s1 |
InChI Key |
JOXXADDFFWZHEE-JMZWVCJUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key pharmacological and structural features of H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 and related compounds:
Key Findings :
Potency Differences: this compound (IC50 = 156 nM) is significantly less potent than MR-2266 (IC50 = 2.9 nM) and Phenazocine (Ki = 0.2 nM), which are non-peptidic opioids with high MOR affinity. This highlights the challenge of achieving peptide-based ligands with efficacy comparable to small-molecule opioids . Biphalin, a dimeric enkephalin, shows superior potency (Ki = 1.4 nM), likely due to its ability to engage both mu and delta receptors simultaneously .
Structural Influences: The inclusion of D-Ala in this compound enhances resistance to enzymatic degradation compared to endogenous enkephalins (e.g., DAMGO, Ki = 37.3 nM). However, the bulky Tic residue may reduce binding efficiency by steric hindrance . Compounds like Phenazocine and MR-2266 benefit from rigid, lipophilic structures that facilitate blood-brain barrier penetration, a limitation for larger peptides like this compound .
In contrast, Ac-YGGFL-NH2 (DAMGO) is a well-characterized selective MOR agonist .
Research Implications and Limitations
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